
Paxillarine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paxillarine A is a steroidal alkaloid isolated from the plant Pachysandra axillaris. It is one of two newly identified compounds from this species, the other being Paxillarine B. The structure of this compound is characterized by a complex arrangement of functional groups, including a benzoylamino group, an acetoxy group, and a hydroxy group, all attached to a pregnane skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Paxillarine A involves several steps, starting from basic steroidal precursors. The key steps include:
N-Methylation: Introduction of the N-methyl group.
Benzoylation: Addition of the benzoylamino group.
Acetylation: Introduction of the acetoxy group.
Hydroxylation: Addition of the hydroxy group.
Industrial Production Methods: Currently, this compound is primarily obtained through extraction from Pachysandra axillaris. Industrial-scale synthesis has not been widely reported, likely due to the complexity of the molecule and the efficiency of extraction methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzoylamino and acetoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Paxillarine A has shown potential in various scientific research fields:
Chemistry: Used as a model compound for studying steroidal alkaloids and their reactions.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Wirkmechanismus
The mechanism of action of Paxillarine A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways are still under investigation, but it is thought to involve the disruption of key signaling pathways and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Paxillarine B: Another steroidal alkaloid from Pachysandra axillaris with a similar structure but different functional groups.
Pregnane Alkaloids: A broader class of compounds with similar steroidal backbones but varying functional groups.
Uniqueness of Paxillarine A:
Functional Groups: The specific arrangement of benzoylamino, acetoxy, and hydroxy groups makes this compound unique.
Biological Activity: Its cytotoxic activity against cancer cells distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
145022-89-5 |
|---|---|
Molekularformel |
C33H50N2O4 |
Molekulargewicht |
538.8 g/mol |
IUPAC-Name |
[(4R,8R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C33H50N2O4/c1-20(34(5)6)29-28(37)19-26-23-13-14-25-30(39-21(2)36)27(35(7)31(38)22-11-9-8-10-12-22)16-18-32(25,3)24(23)15-17-33(26,29)4/h8-12,20,23-30,37H,13-19H2,1-7H3/t20?,23-,24?,25?,26?,27?,28?,29+,30-,32-,33+/m1/s1 |
InChI-Schlüssel |
CEFWIVSCALJZMU-WMBLJULDSA-N |
Isomerische SMILES |
CC([C@H]1C(CC2[C@@]1(CCC3[C@H]2CCC4[C@@]3(CCC([C@@H]4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)O)N(C)C |
Kanonische SMILES |
CC(C1C(CC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
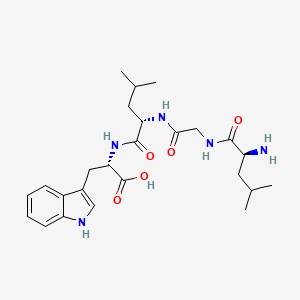
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
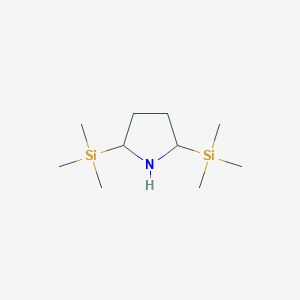
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
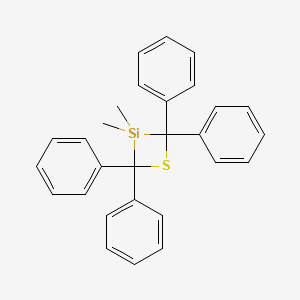
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
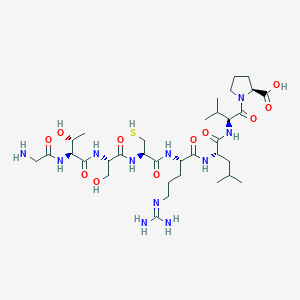
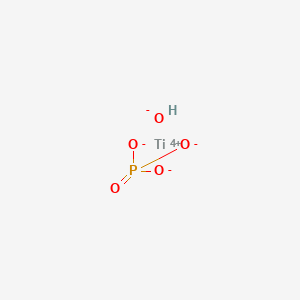
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
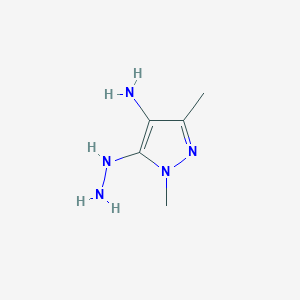
![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
